molecular formula C9H11BrClN B13252825 3-bromo-4-chloro-N-(propan-2-yl)aniline

3-bromo-4-chloro-N-(propan-2-yl)aniline

Cat. No.: B13252825
M. Wt: 248.55 g/mol
InChI Key: CWIHQTLJPOLBJX-UHFFFAOYSA-N
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Description

3-bromo-4-chloro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11BrClN It is a derivative of aniline, where the aniline ring is substituted with bromine, chlorine, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-chloro-N-(propan-2-yl)aniline typically involves the halogenation of aniline derivatives followed by alkylation. One common method is the bromination and chlorination of N-(propan-2-yl)aniline under controlled conditions. The reaction conditions often include the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation and alkylation. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-chloro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted anilines, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromo-4-chloro-N-(propan-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-4-chloro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-chloro-N-(propan-2-yl)aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. The presence of both bromine and chlorine atoms, along with the isopropyl group, makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11BrClN

Molecular Weight

248.55 g/mol

IUPAC Name

3-bromo-4-chloro-N-propan-2-ylaniline

InChI

InChI=1S/C9H11BrClN/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,12H,1-2H3

InChI Key

CWIHQTLJPOLBJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

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